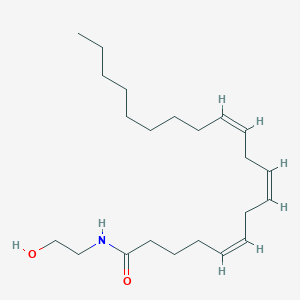

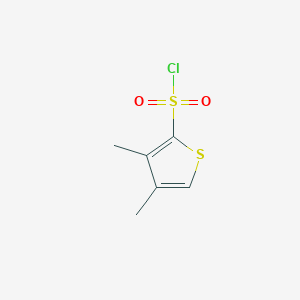

(5Z,8Z,11Z,14Z)-N-(2-fluoroethyl)icosa-5,8,11,14-tetraenamide

Overview

Description

Arachidonic acid is a polyunsaturated fatty acid present in the phospholipids of membranes of the body’s cells, and is abundant in the brain, muscles, and liver .

Molecular Structure Analysis

Arachidonic acid has a molecular formula of C20H32O2, an exact mass of 304.2402, and a molecular weight of 304.4669 .Chemical Reactions Analysis

Arachidonic acid is involved in various metabolic pathways, including Arachidonic acid metabolism, Linoleic acid metabolism, and Biosynthesis of unsaturated fatty acids .Physical And Chemical Properties Analysis

The physical and chemical properties of Arachidonic acid include its molecular structure and weight, as mentioned above .Scientific Research Applications

Neuroscience Research

In neuroscience, Arachidonoyl 2’-fluoroethylamide is utilized to study the endocannabinoid system’s role in neural functions and disorders. Its high affinity for the CB1 receptor makes it a valuable tool for probing the physiological and pathological processes involving cannabinoid receptors in the brain, such as pain perception, appetite regulation, and mood disorders .

Pharmacological Studies

This compound serves as a crucial pharmacological tool to understand the therapeutic potential of cannabinoid receptor agonists. It helps in the development of new drugs targeting the CB1 receptor, which could be beneficial for treating conditions like obesity, addiction, and certain psychiatric disorders .

Pain Management Research

Arachidonoyl 2’-fluoroethylamide’s interaction with the CB1 receptor is also being explored for its analgesic properties. Research in this area aims to develop non-opioid painkillers that can alleviate chronic pain without the risk of addiction associated with traditional pain medication .

Appetite and Metabolism Studies

The compound’s effect on the CB1 receptor is significant for understanding how the endocannabinoid system regulates appetite and metabolism. This research has implications for developing treatments for eating disorders and metabolic syndromes .

Cancer Research

Studies have indicated that the endocannabinoid system may play a role in cancer progression and metastasis. Arachidonoyl 2’-fluoroethylamide is used to investigate how activation or inhibition of CB1 receptors can affect cancer cell growth and survival .

Inflammatory Diseases Research

The anti-inflammatory potential of cannabinoids is another area of interest. By studying Arachidonoyl 2’-fluoroethylamide’s interaction with CB1 receptors, researchers hope to uncover new therapeutic strategies for treating inflammatory diseases such as arthritis and Crohn’s disease .

Addiction and Withdrawal Research

This compound is also instrumental in addiction research, particularly in understanding how the endocannabinoid system influences the reward pathways. It could lead to new treatments for substance abuse and withdrawal symptoms .

Neuroprotective Agent Development

Finally, Arachidonoyl 2’-fluoroethylamide is being examined for its neuroprotective properties. There is ongoing research into how cannabinoids can protect against neurodegenerative diseases like Alzheimer’s and Parkinson’s by modulating CB1 receptor activity .

Future Directions

properties

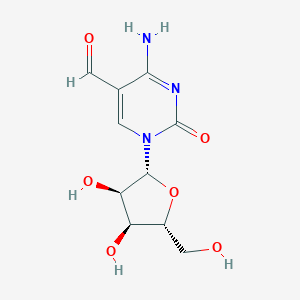

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-(2-fluoroethyl)icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36FNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)24-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGHEWWVBBVYEY-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5Z,8Z,11Z,14Z)-N-(2-fluoroethyl)icosa-5,8,11,14-tetraenamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-Dithiobis[2,5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-yloxy] Bis Radical](/img/structure/B110010.png)

![{4-Amino-1-[(4-chlorophenyl)methyl]-2-methyl-5-phenyl-1H-pyrrol-3-yl}(phenyl)methanone](/img/structure/B110035.png)